molecular formula C10H11BrN2O2 B8464973 3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]-

3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]-

Cat. No.: B8464973
M. Wt: 271.11 g/mol
InChI Key: ATEIVTLSBQMKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- is a chemical compound with the molecular formula C10H11BrN2O2 It is a derivative of morpholine, a heterocyclic amine, and contains a brominated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- typically involves the reaction of 2-bromo-3-pyridylmethylamine with morpholine-3-one under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of 3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents, such as dimethyl sulfoxide, at moderate temperatures.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize the compound under acidic or basic conditions.

    Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used to reduce the compound under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of catalysis and material science.

Mechanism of Action

The mechanism of action of 3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)pyridine: A similar compound with a brominated pyridine ring but lacking the morpholine moiety.

    2-Bromo-3-methylpyridine: Another brominated pyridine derivative with different substitution patterns.

Uniqueness

3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- is unique due to the presence of both the brominated pyridine ring and the morpholine moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

4-[(2-bromopyridin-3-yl)methyl]morpholin-3-one

InChI

InChI=1S/C10H11BrN2O2/c11-10-8(2-1-3-12-10)6-13-4-5-15-7-9(13)14/h1-3H,4-7H2

InChI Key

ATEIVTLSBQMKSQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1CC2=C(N=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-3-bromomethyl-pyridine (0.68 g, 2.36 mmol) in dimethylformamide (10 mL) are added sodium hydride (0.11 g, 60% suspension, 2.82 mmol), morpholin-3-one (0.20 g, 1.97 mmol) and tetrabutylammonium iodide (catalytic) at 0° C. The mixture is stirred at room temperature for 16 hours. After completion, the reaction mixture is partitioned between ethyl acetate (25 mL) and water (25 mL). The aqueous layer is extracted with ethyl acetate (2×25 mL) and the combined organic extracts are dried over sodium sulfate and concentrated in vacuo. The crude material is purified by column chromatography over silica gel eluting with hexane/ethyl acetate (55:45) to yield 0.35 g (66%) of the title compound. MS (m/z): 271/273 (M+1, M+3).
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66%

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